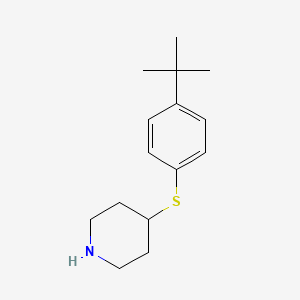

4-(p-Tert-butylphenylthio)piperidine

Descripción

4-(p-Tert-butylphenylthio)piperidine is a piperidine derivative featuring a bulky tert-butylphenylthio substituent at the 4-position of the piperidine ring. For instance, nucleophilic aromatic substitution reactions involving piperidine and brominated aromatic precursors (e.g., displacement of bromine by phenylthiol or amines) are well-documented . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors and enzymes .

Propiedades

Número CAS |

162402-42-8 |

|---|---|

Fórmula molecular |

C15H23NS |

Peso molecular |

249.4 g/mol |

Nombre IUPAC |

4-(4-tert-butylphenyl)sulfanylpiperidine |

InChI |

InChI=1S/C15H23NS/c1-15(2,3)12-4-6-13(7-5-12)17-14-8-10-16-11-9-14/h4-7,14,16H,8-11H2,1-3H3 |

Clave InChI |

YLJZQMDTLQSLSN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)SC2CCNCC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Steric and Electronic Effects in Substitution Reactions

- Piperidine vs. Diethylamine : In bromine displacement reactions, piperidine produces an 80:20 ratio of 4-:2-isomers, compared to diethylamine, which favors the 2-isomer. This is attributed to piperidine’s lower steric demand, enabling easier access to the 4-position .

- Thiophenol Derivatives: Phenylthiol displaces bromine at both 4- and 2-positions, similar to amines. The tert-butyl group in 4-(p-Tert-butylphenylthio)piperidine may further sterically hinder the 2-position, favoring 4-substitution.

Table 1: Isomer Ratios in Bromine Displacement Reactions

| Nucleophile | 4-:2- Isomer Ratio | Key Factor |

|---|---|---|

| Piperidine | 80:20 | Low steric hindrance |

| Diethylamine | Lower 4-isomer | Higher steric bulk |

| Phenylthiol | Mixed | Electronic effects |

Pharmacological Activity: Piperidine Moieties in Receptor Modulation

- EP2 Receptor Potentiation : 2-Piperidinyl phenyl benzamides (e.g., CID890517) show potent EP2 receptor activity. The para-fluorobenzamide group is critical, and replacing piperidine with morpholine or piperazine abolishes activity, highlighting the piperidine ring’s role in binding .

- 5-HT2A Receptor Binding : 4-(p-Fluorobenzoyl)piperidine derivatives exhibit high affinity for 5-HT2A receptors. Replacing the piperidine carbonyl with an amide (e.g., compound 18) reduces binding affinity 10-fold, emphasizing the ketone’s role in receptor orientation.

Table 2: Key SAR Findings for Piperidine-Containing Compounds

Comparison with tert-Butyl-Substituted Piperidines

- 4-tert-Butylpiperidine : A simpler analog lacking the phenylthio group. Its tert-butyl substituent increases lipophilicity but may reduce conformational flexibility compared to 4-(p-Tert-butylphenylthio)piperidine.

- 4-[2-(2-tert-Butyl-4-methylphenoxy)ethyl]piperidine: Features a phenoxyethyl side chain. The extended structure may enhance membrane permeability but reduce target specificity due to increased hydrophobicity.

Table 3: Physicochemical Properties of tert-Butyl Piperidine Derivatives

*Estimated; †Experimental value from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.